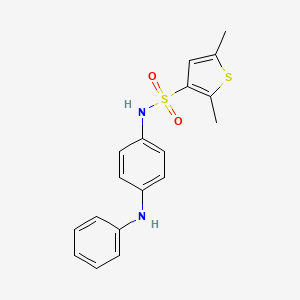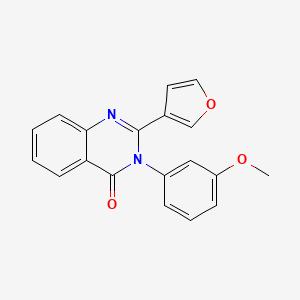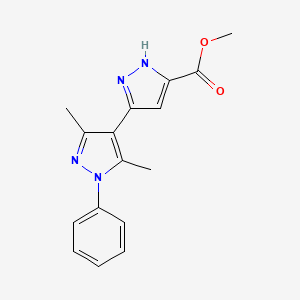
N-(4-anilinophenyl)-2,5-dimethylthiophene-3-sulfonamide
説明
N-(4-anilinophenyl)-2,5-dimethylthiophene-3-sulfonamide, also known as ADTS, is a chemical compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the family of sulfonamides, which are known for their antibacterial and anti-inflammatory properties. However, ADTS has been found to exhibit a range of other pharmacological activities, including anticancer, antiviral, and antidiabetic effects.
科学的研究の応用
N-(4-anilinophenyl)-2,5-dimethylthiophene-3-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-(4-anilinophenyl)-2,5-dimethylthiophene-3-sulfonamide has been found to exhibit cytotoxic activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, N-(4-anilinophenyl)-2,5-dimethylthiophene-3-sulfonamide has been shown to inhibit angiogenesis, which is the process by which tumors develop new blood vessels to support their growth. This makes N-(4-anilinophenyl)-2,5-dimethylthiophene-3-sulfonamide a promising candidate for the development of new anticancer drugs.
In antiviral research, N-(4-anilinophenyl)-2,5-dimethylthiophene-3-sulfonamide has been found to exhibit potent activity against a range of viruses, including HIV, hepatitis C virus, and herpes simplex virus. N-(4-anilinophenyl)-2,5-dimethylthiophene-3-sulfonamide has been shown to inhibit viral replication by targeting viral enzymes and proteins, making it a potential candidate for the development of new antiviral drugs.
In diabetes research, N-(4-anilinophenyl)-2,5-dimethylthiophene-3-sulfonamide has been found to exhibit antidiabetic effects by reducing blood glucose levels and improving insulin sensitivity. N-(4-anilinophenyl)-2,5-dimethylthiophene-3-sulfonamide has been shown to activate AMP-activated protein kinase (AMPK), which is a key regulator of glucose and lipid metabolism. This makes N-(4-anilinophenyl)-2,5-dimethylthiophene-3-sulfonamide a potential candidate for the development of new antidiabetic drugs.
作用機序
The mechanism of action of N-(4-anilinophenyl)-2,5-dimethylthiophene-3-sulfonamide is not fully understood, but it is believed to involve multiple targets. In cancer cells, N-(4-anilinophenyl)-2,5-dimethylthiophene-3-sulfonamide has been shown to induce apoptosis, which is a process of programmed cell death. Additionally, N-(4-anilinophenyl)-2,5-dimethylthiophene-3-sulfonamide has been shown to inhibit cell cycle progression and DNA synthesis, which are essential for cancer cell growth and proliferation. In antiviral research, N-(4-anilinophenyl)-2,5-dimethylthiophene-3-sulfonamide has been shown to inhibit viral replication by targeting viral enzymes and proteins. In diabetes research, N-(4-anilinophenyl)-2,5-dimethylthiophene-3-sulfonamide has been shown to activate AMPK, which is a key regulator of glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(4-anilinophenyl)-2,5-dimethylthiophene-3-sulfonamide has been shown to exhibit a range of biochemical and physiological effects. In cancer cells, N-(4-anilinophenyl)-2,5-dimethylthiophene-3-sulfonamide has been shown to induce apoptosis and inhibit cell cycle progression, leading to cell death. Additionally, N-(4-anilinophenyl)-2,5-dimethylthiophene-3-sulfonamide has been shown to inhibit angiogenesis, which is the process by which tumors develop new blood vessels to support their growth. In antiviral research, N-(4-anilinophenyl)-2,5-dimethylthiophene-3-sulfonamide has been shown to inhibit viral replication by targeting viral enzymes and proteins. In diabetes research, N-(4-anilinophenyl)-2,5-dimethylthiophene-3-sulfonamide has been shown to reduce blood glucose levels and improve insulin sensitivity by activating AMPK.
実験室実験の利点と制限
One advantage of using N-(4-anilinophenyl)-2,5-dimethylthiophene-3-sulfonamide in lab experiments is its broad range of pharmacological activities, which makes it a versatile compound for studying various diseases. Additionally, N-(4-anilinophenyl)-2,5-dimethylthiophene-3-sulfonamide has been shown to exhibit high potency against cancer cells and viruses, making it a promising candidate for the development of new drugs. However, one limitation of using N-(4-anilinophenyl)-2,5-dimethylthiophene-3-sulfonamide in lab experiments is its potential toxicity, which may affect the results of experiments. Additionally, the mechanism of action of N-(4-anilinophenyl)-2,5-dimethylthiophene-3-sulfonamide is not fully understood, which may limit its potential applications in certain diseases.
将来の方向性
There are several future directions for research on N-(4-anilinophenyl)-2,5-dimethylthiophene-3-sulfonamide. One area of interest is the development of new anticancer drugs based on N-(4-anilinophenyl)-2,5-dimethylthiophene-3-sulfonamide. Additionally, research on the mechanism of action of N-(4-anilinophenyl)-2,5-dimethylthiophene-3-sulfonamide may lead to the discovery of new targets for drug development. In antiviral research, N-(4-anilinophenyl)-2,5-dimethylthiophene-3-sulfonamide may be further studied for its potential to treat emerging viral diseases. In diabetes research, N-(4-anilinophenyl)-2,5-dimethylthiophene-3-sulfonamide may be further studied for its potential to improve insulin sensitivity and treat metabolic disorders. Overall, N-(4-anilinophenyl)-2,5-dimethylthiophene-3-sulfonamide has shown great potential for the development of new drugs for various diseases, making it an exciting area of research in medicinal chemistry.
特性
IUPAC Name |
N-(4-anilinophenyl)-2,5-dimethylthiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c1-13-12-18(14(2)23-13)24(21,22)20-17-10-8-16(9-11-17)19-15-6-4-3-5-7-15/h3-12,19-20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJKPXXIPGHXOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-[4-(phenylamino)phenyl]thiophene-3-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-methylphenyl)-N'-[4-(2H-tetrazol-2-yl)phenyl]urea](/img/structure/B3506260.png)
![N~1~-(3,4-dimethoxyphenyl)-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3506261.png)

![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylmethanesulfonamide](/img/structure/B3506283.png)
![3,5-dimethyl-1-[(phenylthio)acetyl]-1H-pyrazole](/img/structure/B3506286.png)

amino]benzamide](/img/structure/B3506306.png)
![5-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B3506310.png)
![5-[(2-ethoxy-4-formylphenoxy)methyl]-2-furoic acid](/img/structure/B3506312.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-(2-phenylimidazo[1,2-a]pyridin-8-yl)acetamide](/img/structure/B3506318.png)

![N-{2-methyl-4-[(phenylthio)methyl]phenyl}-4-nitrobenzenesulfonamide](/img/structure/B3506336.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(2,4,5-trichlorophenyl)glycinamide](/img/structure/B3506351.png)
![4-chloro-N-(3-chloro-2-methylphenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B3506359.png)